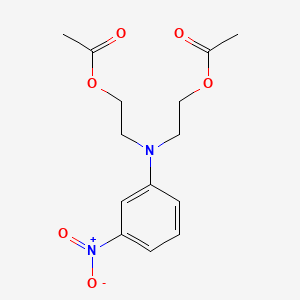
2,2'-((3-Nitrophenyl)imino)bisethyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-((3-Nitrophenyl)imino)bisethyl diacetate is a chemical compound characterized by its unique structure, which includes a nitro group attached to a phenyl ring and an imino group linked to two ethyl acetate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2'-((3-Nitrophenyl)imino)bisethyl diacetate typically involves the reaction of 3-nitroaniline with ethyl acetate under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then acetylated to yield the final product. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2'-((3-Nitrophenyl)imino)bisethyl diacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of nitrophenol derivatives.
Reduction: Reduction of the nitro group results in the formation of 3-aminophenyl derivatives.
Substitution: Substitution reactions can yield a variety of substituted phenyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2,2'-((3-Nitrophenyl)imino)bisethyl diacetate has several applications in scientific research, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of heterocycles and other complex organic molecules.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of nitro-containing compounds with biological macromolecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,2'-((3-Nitrophenyl)imino)bisethyl diacetate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The imino group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparaison Avec Des Composés Similaires
2-Nitrophenol
3-Nitroaniline
(2-Nitrophenyl)acetic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
28819-89-8 |
|---|---|
Formule moléculaire |
C14H18N2O6 |
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
2-[N-(2-acetyloxyethyl)-3-nitroanilino]ethyl acetate |
InChI |
InChI=1S/C14H18N2O6/c1-11(17)21-8-6-15(7-9-22-12(2)18)13-4-3-5-14(10-13)16(19)20/h3-5,10H,6-9H2,1-2H3 |
Clé InChI |
PMKZSNHGWMGRPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCN(CCOC(=O)C)C1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


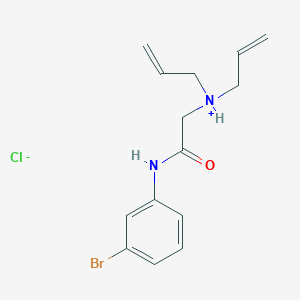

![4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B15343538.png)
![3-{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl}phenol](/img/structure/B15343540.png)
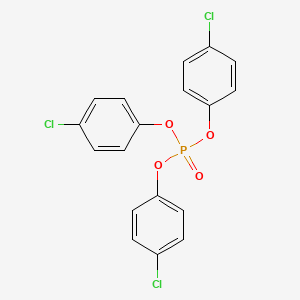
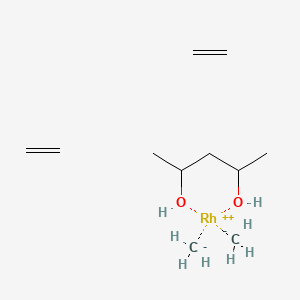
![2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B15343577.png)

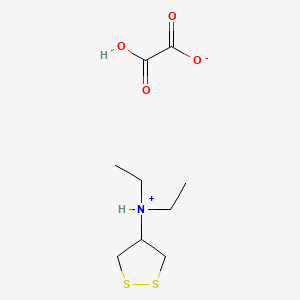
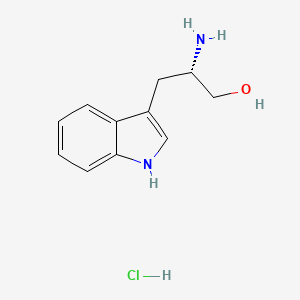

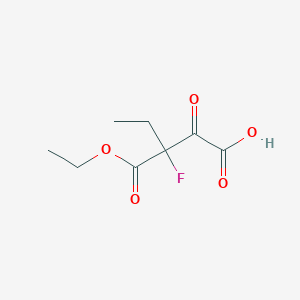
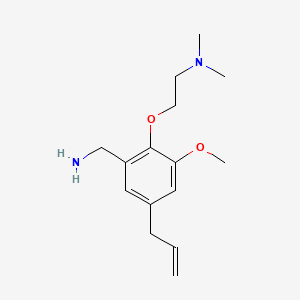
![3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)
